![molecular formula C16H15BrO3 B2759932 3-Bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde CAS No. 351066-31-4](/img/structure/B2759932.png)

3-Bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

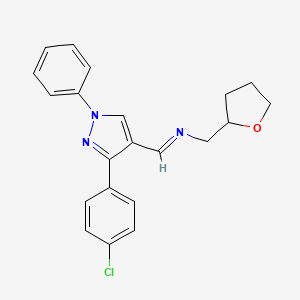

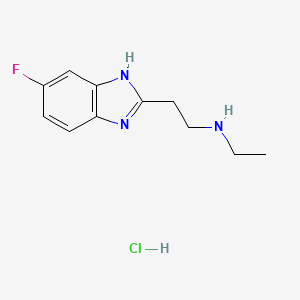

3-Bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde is a chemical compound with the molecular formula C16H15BrO3 . It has a molecular weight of 335.19 .

Synthesis Analysis

The compound is formed by the solvent-free bromination of 4-methoxybenzaldehyde using 1,3-di-n-butylimidazolium tribromide, as a brominating reagent .Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with bromo, methoxy, and (4-methylbenzyl)oxy groups . The exact structure can be viewed using Java or Javascript .科学的研究の応用

Application in Photodynamic Therapy

The compound is involved in the synthesis of new zinc phthalocyanines substituted with benzenesulfonamide derivative groups containing Schiff base. These zinc phthalocyanines demonstrate potential for photodynamic therapy applications, particularly in cancer treatment due to their high singlet oxygen quantum yield and appropriate photodegradation quantum yield, making them effective Type II photosensitizers (Pişkin, Canpolat, & Öztürk, 2020).

Role in Oxidation Reactions

The compound is relevant in oxidation reactions, specifically in distinguishing between oxidants that react via single electron transfer and those reacting by direct oxygen atom transfer. This differentiation is crucial in the formation of various methoxy substituted benzaldehydes and related derivatives (Lai, Lepage, & Lee, 2002).

Involvement in Regioselective Protection

The compound is used in the regioselective protection of hydroxyl groups in related benzaldehyde derivatives. This application is significant in synthetic chemistry for achieving selective functionalization of molecules (Plourde & Spaetzel, 2002).

Photocatalytic Oxidation Research

It plays a role in the photocatalytic oxidation of benzyl alcohol derivatives. These processes, catalyzed by TiO2 under O2 atmosphere, are critical for the transformation of various benzyl alcohols into corresponding aldehydes, highlighting its importance in green chemistry applications (Higashimoto et al., 2009).

Synthesis of Bromophenols

The compound is involved in the synthesis and pharmacological study of bromophenols, with applications in antibacterial and cytotoxic activities. This application demonstrates its relevance in the development of new pharmaceutical compounds (Xu et al., 2003).

特性

IUPAC Name |

3-bromo-5-methoxy-4-[(4-methylphenyl)methoxy]benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrO3/c1-11-3-5-12(6-4-11)10-20-16-14(17)7-13(9-18)8-15(16)19-2/h3-9H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQDHMSQODPWJCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)COC2=C(C=C(C=C2Br)C=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,4-dimethylphenyl)-2-((2-ethyl-7-oxo-6-phenethyl-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2759852.png)

![3-chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2759853.png)

![(2S)-N-(2-Benzoyl-4-chlorophenyl)-1-[(3,4-dichlorophenyl)methyl]-2-pyrrolidinecarboxamide](/img/structure/B2759854.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(ethylsulfonyl)benzamide](/img/structure/B2759858.png)

![2-{(2Z)-2-[(2E)-(4-methoxybenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}-N-(propan-2-yl)acetamide](/img/structure/B2759859.png)

![2-(thiophen-2-yl)-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)acetamide](/img/structure/B2759860.png)

![(4-(4-bromo-3-methylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone](/img/structure/B2759862.png)

![2-(2-ethylquinazolin-4-yl)oxy-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2759867.png)

![2-Amino-2-[3-(2-chloro-6-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2759871.png)